2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step procedures. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various organic reactions. Common methods include:
Cyclization reactions: to form the pyridazine and piperazine rings.
Amidation reactions: to link the acetamide group.
Substitution reactions: to introduce the benzodioxin moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion channels: Modulation of ion channel activity to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial activity.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Evaluated for their anti-tubercular activity.
Uniqueness
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its specific combination of heterocyclic structures and functional groups, which confer distinct chemical and biological properties.
Biological Activity
2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₅O
- Molecular Weight : 321.4 g/mol
This compound features a piperazine ring, a cyclopropylpyridazine moiety, and a benzodioxane structure, which contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are crucial in treating conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM) respectively .
- Antimicrobial Activity : Similar derivatives have shown promising results against various pathogens, suggesting potential antibacterial or antifungal properties.
Enzyme Inhibition
A study evaluating the enzyme inhibitory potential of related compounds found that several derivatives exhibited significant inhibition against α-glucosidase and AChE. For instance, compounds derived from 2,3-dihydro-1,4-benzodioxane demonstrated substantial inhibitory activity against yeast α-glucosidase with IC₅₀ values ranging from 1.35 to 2.18 μM .
Compound | Target Enzyme | IC₅₀ (μM) |
---|---|---|
Compound A | α-Glucosidase | 1.35 |
Compound B | AChE | 2.18 |
Cytotoxicity Assays
In vitro studies on human embryonic kidney (HEK-293) cells indicated that the most active compounds were non-toxic, which is critical for therapeutic development .
Case Studies
A notable case study involved the synthesis and biological evaluation of various benzodioxane derivatives. The findings suggested that these compounds could serve as leads for further drug development targeting metabolic disorders and neurodegenerative diseases .
Properties
IUPAC Name |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c27-21(22-16-3-5-18-19(13-16)29-12-11-28-18)14-25-7-9-26(10-8-25)20-6-4-17(23-24-20)15-1-2-15/h3-6,13,15H,1-2,7-12,14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQSLIXWDNIWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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